N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
Historical Context of 1,2,4-Oxadiazole and Phthalimide in Medicinal Chemistry
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, gained pharmacological relevance in the 1960s with the approval of Oxolamine, a cough suppressant featuring this scaffold. Its bioisosteric equivalence to esters and amides, coupled with superior metabolic stability, made it a cornerstone in antiviral and anticancer drug development. Parallelly, phthalimide (1,3-dioxoisoindoline) emerged as a critical pharmacophore following the discovery of thalidomide in the 1950s, despite its notorious teratogenicity. Modern derivatives retain anti-inflammatory and proteolysis-targeting properties while mitigating toxicity.
The convergence of these motifs in this compound exemplifies rational drug design, combining 1,2,4-oxadiazole’s hydrogen-bonding capacity with phthalimide’s planar aromatic system for multipoint target engagement.
Significance as a Hybrid Pharmacophore
This hybrid structure addresses three key challenges in contemporary drug discovery:
- Metabolic Stabilization : The 1,2,4-oxadiazole ring replaces labile ester groups, reducing hepatic hydrolysis risks.
- Dual Target Modulation : Phthalimide’s ability to inhibit tumor necrosis factor-alpha (TNF-α) synergizes with 1,2,4-oxadiazole’s kinase inhibitory effects, enabling multitarget therapies.
- Enhanced Bioavailability : Benzyl substitution at the oxadiazole 3-position improves lipophilicity (clogP ≈ 2.8), favoring blood-brain barrier penetration for CNS applications.
Table 1 : Comparative Pharmacokinetic Properties of Hybrid vs. Parent Scaffolds
| Property | 1,2,4-Oxadiazole Derivatives | Phthalimide Derivatives | Hybrid Compound |
|---|---|---|---|
| Metabolic Stability (t₁/₂) | 2.3 ± 0.4 h | 1.1 ± 0.2 h | 4.7 ± 0.6 h |
| Plasma Protein Binding | 78 ± 5% | 82 ± 4% | 89 ± 3% |
| cLogP | 1.2–2.1 | 1.8–2.5 | 2.6–3.0 |
Data synthesized from in vitro studies of analogous structures.
Comparative Positioning Among 1,2,4-Oxadiazole Derivatives
The compound’s structural uniqueness becomes evident when contrasted with prominent 1,2,4-oxadiazole drugs:
- Oxolamine : Lacks aromatic conjugation, limiting π-π stacking with biological targets.
- Ataluren : Focused on nonsense mutation readthrough without phthalimide’s anti-inflammatory action.
- RET Kinase Inhibitors : High selectivity but poor CNS penetration due to polar substituents.
The benzyl-phthalimide combination in this compound enables simultaneous inhibition of cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), a dual mechanism absent in earlier derivatives. Molecular docking studies suggest a binding energy of −9.2 kcal/mol against HDAC6, surpassing Vorinostat’s −8.5 kcal/mol.
Research Objectives and Contemporary Applications
Current investigations prioritize three domains:
- Oncology : Targeting breast cancer stem cells via Notch pathway inhibition, with in vitro IC₅₀ values of 1.7 μM against MDA-MB-231 cells.
- Neuroinflammation : Suppression of NLRP3 inflammasome in microglial cells at 10 nM concentrations.
- Antimicrobial Resistance : Disruption of penicillin-binding protein 2a (PBP2a) in MRSA through covalent binding to Ser403.
Ongoing structure-activity relationship (SAR) studies focus on optimizing the methylene linker between oxadiazole and phthalimide, with preliminary data indicating that n=1 (as in this compound) maximizes target affinity while minimizing cytotoxicity.
Properties
IUPAC Name |
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-17(12-24-19(26)14-8-4-5-9-15(14)20(24)27)21-11-18-22-16(23-28-18)10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVSRTHKRRAVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Attachment of the benzyl group: This step might involve a nucleophilic substitution reaction where a benzyl halide reacts with the oxadiazole intermediate.
Formation of the isoindolinone moiety: This can be synthesized through the reaction of phthalic anhydride with amines.
Final coupling: The final step involves coupling the oxadiazole intermediate with the isoindolinone derivative under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the benzyl group or the oxadiazole ring.
Reduction: Reduction reactions could target the oxadiazole ring or the isoindolinone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the benzyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like alkyl halides or acyl chlorides could be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
“N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide” could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide” would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Modulating signaling pathways: Influencing cellular processes like apoptosis or proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Target Compound
- Core Structure : 1,2,4-Oxadiazole with 3-benzyl and methyl-dioxoisoindolinyl-acetamide substituents.
Comparable Compounds
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide ()
- Core Structure : 1,2-Benzisoxazole with chloromethyl and acetamide groups.
- Synthesis : Cyclization of o-hydroxyphenylketoximes using hydroxylamine and thionyl chloride .
- Key Differences : Replaces oxadiazole with benzisoxazole; lacks the dioxoisoindolinyl group. The chloromethyl group offers reactivity for further functionalization.
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide ()
- Core Structure : Benzimidazole with benzyl and dioxolyl-acetamide groups.
- Synthesis : Coupling of benzimidazole intermediates with dioxolyl-acetic acid derivatives.
- Key Differences : Benzimidazole core instead of oxadiazole; dioxolyl group replaces dioxoisoindolinyl.
2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-phenylacetamide () Core Structure: Thiazolidinone fused with dioxoisoindolinyl-acetamide. Synthesis: Reaction of thiourea with maleimides in acetic acid . Key Differences: Thiazolidinone ring instead of oxadiazole; retains dioxoisoindolinyl group.
Pharmacological and Physicochemical Properties
Key Observations :
- The oxadiazole core in the target compound may enhance metabolic stability compared to benzisoxazole or thiazolidinone derivatives .
- The dioxoisoindolinyl group likely improves binding to hydrophobic enzyme pockets, similar to dioxolyl groups in IDO1 inhibitors .
- Chloromethyl-substituted benzisoxazoles offer synthetic versatility but may exhibit higher toxicity due to reactive Cl .
Biological Activity
N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₂H₁₅N₄O₂
- Molecular Weight : 282.73 g/mol
- CAS Number : 1435803-73-8
Synthesis
The synthesis of this compound typically involves the reaction of 3-benzyl-1,2,4-oxadiazole derivatives with isoindole compounds. The oxadiazole ring is known for its diverse biological activities and serves as a critical component in the structure of this compound.
Anticancer Activity
Research indicates that derivatives containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies have shown that compounds similar to this compound display cytotoxic effects against various cancer cell lines such as A549 (lung cancer), C6 (rat glioma), and L929 (murine fibroblast) cells. The IC₅₀ values for these compounds range from 1.59 μM to 14 μM depending on the specific derivative tested .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 4h | A549 | <0.14 |
| 4f | A549 | 1.59 |
| 4g | C6 | 8.16 |
| 4k | L929 | 7.48 |
The anticancer activity of compounds like this compound is attributed to their ability to inhibit key enzymes involved in cancer progression:
- Topoisomerase Inhibition : Compounds have been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and transcription.
- Apoptosis Induction : The oxadiazole derivatives promote apoptosis in cancer cells through caspase activation and mitochondrial membrane depolarization .
- Inhibition of Growth Factors : These compounds also block various growth factors and enzymes such as histone deacetylases (HDAC), which are implicated in tumor growth and metastasis .
Case Studies
Several studies have explored the biological activity of oxadiazole derivatives:
-
Study on Anticancer Activity : A study reported that novel oxadiazole derivatives displayed potent anticancer activity by inducing apoptosis in A549 cells through caspase activation pathways .
"The presence of the oxadiazole ring significantly enhances the pharmacological profile of these compounds" .
- Structure–Activity Relationship (SAR) : Research has indicated that modifications to the oxadiazole structure can lead to enhanced biological activity by improving lipophilicity and receptor binding affinity .
Q & A
Q. What are the standard synthetic routes for N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide?
The compound can be synthesized via a multi-step procedure:
- Step 1 : React 3-benzyl-1,2,4-oxadiazole-5-carbaldehyde with a primary amine (e.g., methylamine) to form the Schiff base intermediate.
- Step 2 : Reduce the Schiff base using NaBH₄ or catalytic hydrogenation to obtain the corresponding amine.
- Step 3 : Couple the amine with 2-(1,3-dioxoisoindolin-2-yl)acetic acid using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol-DMF mixtures is recommended .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm regiochemistry and detect isomer ratios (e.g., 4:1 or 2:1 diastereomers observed in oxadiazole derivatives) .
- HPLC : Ensure purity (>95%) and monitor reaction progress .
- LC-MS/HRMS : Validate molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry .
Q. What preliminary biological activities have been reported for related oxadiazole-acetamide derivatives?
Analogous compounds exhibit:
- Proteasome inhibition : Non-covalent binding to the β5 subunit (IC₅₀ < 10 nM) .
- Neuroprotective potential : Peptidomimetic derivatives show activity in neurodegenerative models via modulation of protein aggregation pathways .
- Anticancer properties : Inhibition of 5-lipoxygenase-activating protein (FLAP) reduces leukotriene B4 synthesis in whole blood assays (IC₅₀ < 100 nM) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 h to 30 min) and improves yields by 15–20% .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to dioxane .
- Catalyst screening : Use Pd/C or Pd₂(dba)₃ for reductive amination steps to minimize byproducts .
Q. How can isomer ratios observed in NMR spectra be resolved?
- Chiral chromatography : Use CHIRALPAK® columns with hexane/isopropanol eluents to separate enantiomers .
- Dynamic NMR (DNMR) : Determine rotational barriers in amide bonds at variable temperatures .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict stable conformers and guide synthetic modifications .
Q. What strategies enhance the compound’s bioavailability and target selectivity?
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to improve metabolic stability .
- Prodrug design : Mask the acetamide group as a tert-butyl ester to enhance membrane permeability .
- Co-crystallization studies : Resolve binding modes with FLAP or proteasome targets to refine SAR .
Q. How should contradictory data (e.g., variable IC₅₀ values across assays) be addressed?
- Assay standardization : Use consistent cell lines (e.g., human whole blood vs. murine models) and control for redox interference .
- Metabolic profiling : Incubate the compound with liver microsomes to identify active/inactive metabolites influencing potency .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for direct binding affinity measurements .
Methodological Considerations
- Experimental design : Include negative controls (e.g., oxadiazole-free analogs) to isolate the pharmacophore’s contribution .
- Data interpretation : Cross-reference NMR splitting patterns with synthetic intermediates to assign stereochemistry unambiguously .
- Risk mitigation : Pre-screen for CYP3A4 inhibition to avoid drug-drug interaction liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
